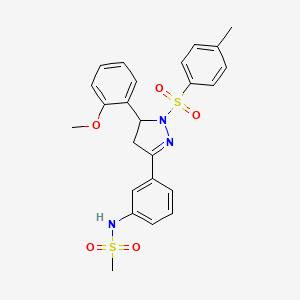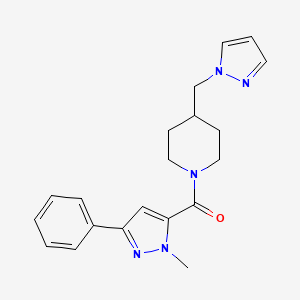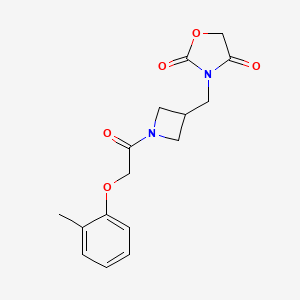
7-(2-Methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione, also known as MRS5698, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous nucleoside adenosine. These receptors have been implicated in a variety of physiological and pathological processes, including regulation of heart rate, blood pressure, and inflammation. The adenosine A1 receptor is widely distributed in the brain and is involved in the modulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. MRS5698 has been shown to be a valuable tool in the study of adenosine A1 receptor function and has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
7-(2-Methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione is a competitive antagonist of the adenosine A1 receptor. It binds to the receptor with high affinity and blocks the binding of adenosine, thereby preventing the activation of downstream signaling pathways. The adenosine A1 receptor is coupled to Gi/o proteins, which inhibit adenylate cyclase activity and reduce cAMP levels. By blocking adenosine A1 receptor activation, this compound leads to an increase in cAMP levels and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine and acetylcholine in the brain, suggesting that it may have potential therapeutic applications in the treatment of Parkinson's disease and other neurological disorders. This compound has also been shown to reduce the severity of neuropathic pain in animal models, indicating that it may be a useful tool in the development of new analgesic drugs.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 7-(2-Methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its function without the confounding effects of other adenosine receptor subtypes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 7-(2-Methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione. One area of interest is the development of new drugs that target the adenosine A1 receptor for the treatment of neurological and psychiatric disorders. Another area of interest is the study of the role of adenosine A1 receptors in cancer, as recent research has suggested that these receptors may play a role in tumor growth and metastasis. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in the body.
Synthesis Methods
The synthesis of 7-(2-Methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione involves several steps, starting with the reaction of 8-bromo-3-methyl-1-(2-piperidin-1-ylethyl) xanthine with sodium hydride to form a key intermediate. This intermediate is then reacted with 2-methoxyethylamine and trifluoroacetic acid to give the final product, this compound. The overall yield of this synthesis is approximately 15%.
Scientific Research Applications
7-(2-Methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione has been used extensively in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. For example, this compound has been used to investigate the role of adenosine A1 receptors in the regulation of sleep and wakefulness, as well as in the modulation of pain perception. This compound has also been used to study the effects of adenosine A1 receptor activation on neuronal excitability and synaptic plasticity in the brain.
Properties
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3S/c1-19-13-12(14(22)18-15(19)23)21(8-10-24-2)16(17-13)25-11-9-20-6-4-3-5-7-20/h3-11H2,1-2H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVBWZBNKIKHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCCCC3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B3006820.png)



![3-Pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B3006830.png)
![3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B3006831.png)



